molecular formula C26H25NO4 B282415 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B282415
M. Wt: 415.5 g/mol
InChI Key: ISOPZJIJQJPOAX-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the furylmethyl, hydroxy, isopropylphenyl, and methylbenzoyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but with a different substituent on the phenyl ring.

    1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-ethylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: This compound differs in the substituent on the benzoyl group.

    1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-thione: This compound has a sulfur atom replacing the oxygen in the pyrrol-2-one ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25NO4/c1-16(2)18-10-12-19(13-11-18)23-22(24(28)20-8-6-17(3)7-9-20)25(29)26(30)27(23)15-21-5-4-14-31-21/h4-14,16,23,28H,15H2,1-3H3/b24-22-

InChI Key

ISOPZJIJQJPOAX-GYHWCHFESA-N

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)C)O

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(C)C)O

Origin of Product

United States

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